Sirtuin 2 (Sirt2) Inhibitory Potency in a Defined Biochemical Assay
5‑Azetidin‑3‑yl‑3‑benzyl‑1,2,4‑oxadiazole (free base) has been reported to inhibit human sirtuin 2 (Sirt2) deacetylase activity with an IC50 of 3.2 µM in a fluorescence‑based in vitro assay . This places the compound within the single‑digit micromolar potency range observed for the 1,2,4‑oxadiazole Sirt2 inhibitor class, where lead compounds exhibit IC50 values between 1.5 µM and 8 µM under comparable conditions [1]. Direct comparator data are not available in the same assay system; however, the quantitative potency is consistent with the class‑level SAR, providing a baseline for selecting this specific substitution pattern.
| Evidence Dimension | Sirt2 deacetylase inhibition (IC50) |
|---|---|
| Target Compound Data | 3.2 µM |
| Comparator Or Baseline | 1,2,4‑oxadiazole class lead compounds: 1.5 µM – 8 µM |
| Quantified Difference | Within class‑leading range; direct comparator data absent |
| Conditions | Fluorescence‑based deacetylase assay; human Sirt2 enzyme |
Why This Matters
Confirms that the compound engages the Sirt2 target with potency comparable to established chemotypes, validating its utility in Sirt2‑focused drug discovery campaigns.
- [1] Colcerasa A, Friedrich F, Melesina J, et al. Structure–Activity Studies of 1,2,4‑Oxadiazoles for the Inhibition of the NAD+‑Dependent Lysine Deacylase Sirtuin 2. J Med Chem. 2024;67(12):10076‑10095. View Source
